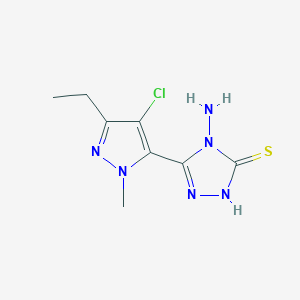
4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various enzymes and receptors.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, the compound has been found to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. In agrochemicals, the compound has been shown to disrupt the biosynthesis of essential plant metabolites, leading to herbicidal and insecticidal effects.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, the compound also has some limitations, such as its low solubility and stability, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the identification of the molecular targets and mechanisms of action of the compound. Additionally, the compound can be further explored for its potential applications in other fields, such as catalysis and energy storage.
In conclusion, 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with promising potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs, agrochemicals, and materials with improved efficacy and selectivity.
Méthodes De Synthèse
The synthesis of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods. One of the widely used methods involves the reaction of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkyl halide in the presence of a base.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, the compound has been found to exhibit promising antifungal, antiviral, and anticancer activities. In agrochemicals, the compound has been shown to possess potent herbicidal and insecticidal properties. In material science, the compound has been used as a building block for the synthesis of various functional materials.
Propriétés
Nom du produit |
4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
|---|---|
Formule moléculaire |
C8H11ClN6S |
Poids moléculaire |
258.73 g/mol |
Nom IUPAC |
4-amino-3-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H11ClN6S/c1-3-4-5(9)6(14(2)13-4)7-11-12-8(16)15(7)10/h3,10H2,1-2H3,(H,12,16) |
Clé InChI |
OJBORRDBVXAOAG-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1Cl)C2=NNC(=S)N2N)C |
SMILES canonique |
CCC1=NN(C(=C1Cl)C2=NNC(=S)N2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)


![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)



![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)
